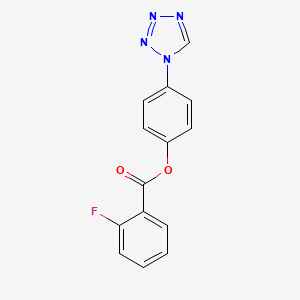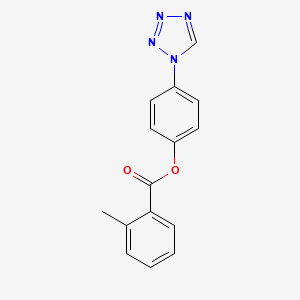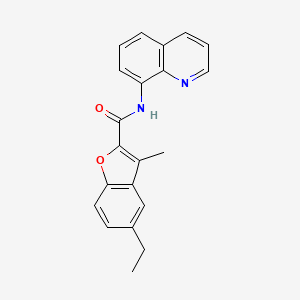
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is a compound that combines a tetrazole ring with a fluorobenzoate moiety. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid or its derivatives. Common synthetic routes include:
Esterification Reaction: This involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production: Large-scale production may utilize continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoate moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Wissenschaftliche Forschungsanwendungen
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, enhancing the compound’s ability to bind to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can be compared with other tetrazole-containing compounds such as:
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate: Similar structure but with a different position of the fluorine atom.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Contains a triazole ring instead of a benzoate moiety.
2-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole derivative with different substitution patterns.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C14H9FN4O2 |
|---|---|
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C14H9FN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
InChI-Schlüssel |
JAVJWHQTRHICIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
![N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide](/img/structure/B11331342.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331356.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331370.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11331378.png)
![3-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11331379.png)


![5-(3-bromophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331389.png)
![(2E)-3-(2-methoxyphenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11331392.png)
![4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11331396.png)
![2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331403.png)
![N-(biphenyl-2-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331409.png)
